[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate
Description
[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate (CAS: 1255717-18-0 ) is a fluorinated indole derivative with a methylamine moiety at the 2-position of the indole ring, paired with a methanesulfonate counterion. This compound is structurally related to psychoactive tryptamines and serotonin receptor ligands, though its specific applications remain under investigation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.CH4O3S/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;1-5(2,3)4/h2-5,12-13H,6H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAIUGDKSLKTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)F.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate typically involves the reaction of 5-fluoroindole with formaldehyde and methylamine under acidic conditions to form the intermediate [(5-Fluoro-1H-indol-2-yl)methyl]methylamine. This intermediate is then reacted with methanesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate has been investigated for its potential therapeutic applications. Key areas include:
- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
- Antiviral Activity : Preliminary studies suggest that it may also possess antiviral properties, making it a candidate for developing antiviral medications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Mechanism of Action : The compound can bind to various receptors and enzymes, modulating their activities and leading to biological effects such as inhibition of tumor growth or viral replication.
Chemical Synthesis
In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The presence of the indole ring facilitates electrophilic substitution reactions, enabling the creation of a wide range of derivatives with potential biological activities .
Industrial Applications
The compound is also utilized in the pharmaceutical industry for the production of drugs and other chemical products. Its unique properties allow it to serve as an intermediate in synthesizing other bioactive compounds.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of this compound against specific viral strains. In vitro assays demonstrated that it effectively reduced viral load, suggesting potential use as an antiviral agent.
Mechanism of Action
The mechanism of action of [(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Differences and Substitution Patterns
The table below highlights key structural distinctions between the target compound and related indole derivatives:
Key Observations :
- Substituent Position : The target compound’s 2-methylamine group distinguishes it from analogs like 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine, which has a 3-ethylamine chain . Positional differences significantly impact receptor binding and electronic properties.
- Fluorine Effects: Fluorination at the 5-position (shared with 7b and 910381-19-0 ) increases electronegativity and metabolic stability compared to non-fluorinated analogs like 1072806-66-6 .
- Counterion Role : Methanesulfonate salts (e.g., target compound and 1072806-66-6 ) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., 910381-19-0 ).
Comparison of Yields :
Physicochemical Properties
- Solubility : Methanesulfonate salts (target compound and 1072806-66-6 ) are more water-soluble than hydrochloride salts (e.g., 910381-19-0 ) due to the polar sulfonate group.
- Adsorption Behavior: Methylamine-containing compounds (e.g., target compound) may exhibit stronger adsorption on polar surfaces (e.g., kaolinite Al-OH) compared to non-amine derivatives, as seen in methylamine cation studies .
Biological Activity
[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a fluorine atom into the indole ring enhances its pharmacological properties, making it a candidate for therapeutic applications, particularly in oncology and virology.
- Molecular Formula : C10H13FN2O3S
- Molecular Weight : 260.29 g/mol
- CAS Number : 1416711-54-0
- Structure : The compound consists of an indole moiety substituted at the 5-position with a fluorine atom, which is known to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate cellular pathways, leading to diverse biological effects.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. For instance, derivatives have shown IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus, suggesting potent antiviral potential. This activity may be attributed to the compound's ability to inhibit viral replication by targeting specific viral enzymes or receptors.
Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through the inhibition of key enzymes involved in DNA replication, with the fluorine atom enhancing its potency compared to non-fluorinated analogs.
Anti-inflammatory Effects
In vitro assays have shown that this compound significantly inhibits the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in human bronchial epithelial cells. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antiviral Activity | IC50 values against Coxsackie B4 virus ranged from 0.4 to 2.1 μg/mL |
| Anticancer Properties | Induces apoptosis in cancer cell lines by inhibiting DNA replication |
| Anti-inflammatory Effects | Inhibits IL-6 and IL-8 production in bronchial epithelial cells |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), which is crucial for therapeutic efficacy in central nervous system disorders.
Q & A
Q. What synthetic methodologies are employed to prepare [(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate?
The synthesis typically involves multi-step reactions, including alkylation and sulfonation. For example:
- Step 1 : Functionalization of the indole core via palladium- or copper-catalyzed coupling reactions to introduce the 5-fluoro group .
- Step 2 : Methylation of the indole nitrogen using methylating agents (e.g., methyl iodide) under inert atmospheres .
- Step 3 : Methanesulfonate salt formation via reaction with methanesulfonic acid in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Key conditions : Reactions often require controlled temperatures (0–60°C), anhydrous solvents, and catalysts like Pd(OAc)₂ .
Q. What analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity. For example, methanesulfonate protons resonate at δ ~3.0–3.5 ppm, while indole protons appear at δ ~6.5–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with mobile phases like methanol:water (4:1) or phosphate buffer:acetonitrile mixtures (e.g., 31:11:8) ensure purity ≥98% .
- Mass Spectrometry (LC/MS/MS) : Electrospray ionization (ESI) in MRM mode detects trace impurities (LOD: 0.3 µg/g) .
Q. How is the stability of this methanesulfonate salt assessed under varying conditions?
- Hydrolysis kinetics : Accelerated stability studies at pH 2–9 and temperatures (25–60°C) quantify degradation rates. Hydrolysis follows first-order kinetics, with rate constants (e.g., ) determined via HPLC .
- Storage recommendations : Stable at -20°C in anhydrous environments; avoid prolonged exposure to moisture or light .
Q. What methods detect genotoxic methanesulfonate impurities (e.g., methyl methanesulfonate, EMS)?
- LC/MS/MS : Zorbax SB-C18 column (150 × 4.6 mm, 3.5 µm), ESI in MRM mode, LOQ = 0.4 µg/g .
- GC-MS : Capillary columns (e.g., DB-5MS) with flame ionization detection (FID); derivatization enhances sensitivity for trace analysis .
| Method | LOD | LOQ | Accuracy | Reference |
|---|---|---|---|---|
| LC/MS/MS | 0.3 µg/g | 0.4 µg/g | 80–120% | |
| GC-MS | 0.2 µg/g | 0.5 µg/g | 85–115% |
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst loading) to maximize yield. For example, reducing Pd catalyst from 5 mol% to 2 mol% maintains efficiency while lowering costs .
- Crystallization optimization : Use solvent mixtures (e.g., ethanol:water) to enhance crystal purity (>99.5%) .
Q. How are contradictions in impurity profiling resolved across analytical platforms?
- Cross-validation : Compare LC/MS/MS and GC-MS data to rule out matrix effects. For instance, discrepancies in EMS quantification may arise from derivatization efficiency in GC-MS, requiring spiked recovery tests .
- Orthogonal methods : Pair HPLC-UV with charged aerosol detection (CAD) to confirm low-volatility impurities .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (5-HT), leveraging the indole scaffold’s affinity .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) assess stability of methanesulfonate counterion interactions over 100-ns trajectories .
Q. What are the degradation pathways and hydrolysis products of this compound?
- Primary pathway : Cleavage of the methanesulfonate group yields [(5-Fluoro-1H-indol-2-yl)methyl]methylamine and methanesulfonic acid. Secondary degradation involves indole ring oxidation .
- Kinetic data :
| Condition | Rate Constant () | Half-Life () | Reference |
|---|---|---|---|
| pH 7.4, 25°C | 5775 hours | ||
| pH 2.0, 40°C | 119 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
